2-(8-Chloroquinolin-2-yl)ethanamine
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Overview
Description
2-(8-Chloroquinolin-2-yl)ethanamine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The presence of the quinoline nucleus in numerous biological compounds contributes to its significance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chloroquinolin-2-yl)ethanamine typically involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(8-Chloroquinolin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(8-Chloroquinolin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-(8-Chloroquinolin-2-yl)ethanamine involves its interaction with molecular targets such as DNA gyrase and type IV topoisomerase, leading to the inhibition of DNA synthesis and rapid bacterial death . In cancer research, it targets the PI3K/AKT/mTOR pathway, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline nucleus but lacks the ethanamine side chain.
8-Chloroquinoline: Similar structure but without the ethanamine group.
2-(2-Chloroquinolin-3-yl)ethanamine: A closely related compound with a different substitution pattern.
Uniqueness
2-(8-Chloroquinolin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(8-chloroquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C11H11ClN2/c12-10-3-1-2-8-4-5-9(6-7-13)14-11(8)10/h1-5H,6-7,13H2 |
InChI Key |
JYFQOUHCULNEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)CCN |
Origin of Product |
United States |
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